N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Overview
Description
N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound characterized by its unique structure, which includes an adamantane core and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the preparation of the adamantane and nicotinamide precursors. The adamantane core is often synthesized through a series of cyclization reactions, while the nicotinamide moiety is prepared via amide bond formation. The final step involves the coupling of the two precursors under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- N-((3s,5s,7s)-adamantan-1-yl)-6-hydroxynicotinamide
- N-((3s,5s,7s)-adamantan-1-yl)-6-methoxynicotinamide
- N-((3s,5s,7s)-adamantan-1-yl)-6-ethoxynicotinamide
Uniqueness
N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the presence of the tetrahydrofuran-3-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
N-(1-adamantyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-19(16-1-2-18(21-11-16)25-17-3-4-24-12-17)22-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-2,11,13-15,17H,3-10,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCLRYGQOCXSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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